[4-(METHYLSULFONYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE
Overview
Description
1-(Methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is a chemical compound with a unique structure that combines a piperazine ring with a tetrahydrofuran moiety and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(METHYLSULFONYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE typically involves the reaction of piperazine with tetrahydrofuran-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylsulfonyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the tetrahydrofuran moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound is investigated for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of [4-(METHYLSULFONYL)PIPERAZINO](TETRAHYDRO-2-FURANYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, while the tetrahydrofuran moiety can enhance the compound’s binding affinity. The methylsulfonyl group can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-(Tetrahydro-2-furoyl)piperazine: Similar structure but lacks the methylsulfonyl group.
1-(Methylsulfonyl)piperazine: Similar structure but lacks the tetrahydrofuran moiety.
4-(Tetrahydro-2-furanylcarbonyl)piperazine: Similar structure but lacks the methylsulfonyl group.
Uniqueness: 1-(Methylsulfonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is unique due to the presence of both the methylsulfonyl group and the tetrahydrofuran moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(oxolan-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4S/c1-17(14,15)12-6-4-11(5-7-12)10(13)9-3-2-8-16-9/h9H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMQITCFWPQDAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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